Hydrastinine Hydrochloride

Catalog No.
S591165
CAS No.
4884-68-8
M.F
C11H13NO3.ClH
C11H14ClNO3
M. Wt
243.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrastinine Hydrochloride

CAS Number

4884-68-8

Product Name

Hydrastinine Hydrochloride

IUPAC Name

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride

Molecular Formula

C11H13NO3.ClH
C11H14ClNO3

Molecular Weight

243.68 g/mol

InChI

InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H

InChI Key

DLNQCQJCIITVHC-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl

Synonyms

hydrastinine, hydrastinine chloride, hydrastinine hydrochloride, hydrastinine hydroxide

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl

Limited research availability:

While Hydrastine Hydrochloride is a component of the plant Goldenseal, which has been used in traditional medicine, scientific research specifically on Hydrastine Hydrochloride is limited.

Potential biological activities:

Some studies have investigated potential biological activities of Hydrastine Hydrochloride, including:

  • Inhibition of enzymes: Hydrastine Hydrochloride has been shown to inhibit certain enzymes, including tyrosine hydroxylase and some cytochrome P450 enzymes.

Safety concerns:

  • Limited safety data: There is limited data on the safety of Hydrastine Hydrochloride in humans.
  • Potential health risks: Hydrastine Hydrochloride has been associated with some potential health risks, including abortifacient effects and neurological effects.

Hydrastinine hydrochloride is a semisynthetic alkaloid derived from hydrastine, which is naturally found in the plant Hydrastis canadensis (goldenseal). This compound has the molecular formula C11H14ClNO3C_{11}H_{14}ClNO_{3} and a molar mass of approximately 233.69 g/mol. Hydrastinine hydrochloride is recognized for its use as a haemostatic agent, meaning it can promote blood clotting and reduce bleeding. The compound was patented by Bayer in the early 20th century and has been utilized in various medical applications due to its pharmacological properties .

The mechanism of action for HH remains unclear due to a lack of well-designed scientific studies [].

. One notable method involves the oxidative cleavage of hydrastine hydrochloride using nitric acid, which yields hydrastinine in good yield . Additionally, hydrastinine can also be produced through various synthetic pathways involving other alkaloids such as berberine or narcotine .

The compound exhibits reactivity typical of alkaloids, including interactions with acids and bases that can affect its solubility and stability in different environments.

Hydrastinine hydrochloride exhibits significant biological activity, primarily as a stimulant and haemostatic agent. It has been shown to exert strong stimulating effects on the central nervous system, which can lead to increased alertness and energy levels. In terms of its haemostatic properties, hydrastinine hydrochloride promotes vasoconstriction and enhances platelet aggregation, making it effective in controlling bleeding during surgical procedures or trauma situations .

The synthesis of hydrastinine hydrochloride can be achieved through several methods:

  • Oxidative Splitting: This involves treating hydrastine hydrochloride with nitric acid to produce hydrastinine.
  • Alkaloid Derivation: It can also be synthesized from other alkaloids such as berberine or narcotine through various chemical processes.
  • Intermediate Synthesis: Hydrastinine has been identified as an intermediate in the synthesis of other compounds, such as methylhydrastinine, which is related to the synthesis of methylenedioxymethamphetamine (MDMA) .

Hydrastinine hydrochloride is primarily used in medical settings for its haemostatic properties. Its applications include:

  • Surgical Procedures: To control bleeding during operations.
  • Trauma Care: To manage hemorrhage in emergency situations.
  • Research: As a subject of pharmacological studies focusing on its effects on the central nervous system and blood coagulation mechanisms .

Studies have shown that hydrastinine hydrochloride interacts with various biological systems:

  • Central Nervous System: It stimulates neurotransmitter release, affecting mood and alertness.
  • Coagulation Pathways: It influences platelet function and vascular tone, which are critical in managing bleeding disorders.
  • Drug Interactions: Potential interactions with other medications should be evaluated due to its stimulating effects; caution is advised when combined with central nervous system stimulants or anticoagulants .

Several compounds share structural or functional similarities with hydrastinine hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
BerberineYesAntimicrobial, anti-inflammatoryFound in multiple plant species; broader uses
NarcotineYesStimulantDerived from opium poppy; different pharmacokinetics
EmetineYesAntiprotozoalUsed primarily for treating amoebic dysentery
MorphineYesAnalgesicStrong opioid effects; significant pain relief

Hydrastinine hydrochloride is unique due to its specific application as a haemostatic agent and its distinct stimulating properties compared to other similar compounds listed above .

Hydrastinine hydrochloride is a semisynthetic tetrahydroisoquinoline alkaloid that has been historically produced through the oxidative splitting of hydrastine hydrochloride [8]. The compound was first developed and patented by Bayer as a haemostatic drug during the 1910s, marking its significance in pharmaceutical history [7]. The primary source of hydrastine, the precursor compound, is the plant Hydrastis canadensis L. (Ranunculaceae), from which it is extracted before undergoing chemical transformation [8].

The classical synthesis pathway involves the oxidation of hydrastine using nitric acid, which induces hydrolysis of the hydrastine molecule [18]. This oxidative splitting reaction proceeds with good yield and represents one of the earliest industrial methods for producing hydrastinine hydrochloride [7]. The reaction mechanism involves the cleavage of specific bonds in the hydrastine structure, resulting in the formation of hydrastinine [18].

The historical production process can be outlined in the following steps:

  • Extraction of hydrastine from plant material (Hydrastis canadensis)
  • Conversion of hydrastine to hydrastine hydrochloride
  • Oxidative splitting using nitric acid
  • Isolation and purification of hydrastinine hydrochloride [15]

Research conducted in the mid-20th century further refined this process. In 1950, a significant advancement was made when researchers demonstrated that condensation of nitromeconine and hydrastinine could yield a mixture of nitrohydrastines [25]. This discovery provided an alternative synthetic route that could be utilized for the production of hydrastinine derivatives [25].

Table 1: Historical Synthesis Parameters for Hydrastinine Hydrochloride Production

ParameterSpecificationNotes
Starting MaterialHydrastine hydrochlorideExtracted from Hydrastis canadensis
Oxidizing AgentNitric acidUsed in excess
Reaction Temperature80-90°CCritical for optimal yield
Reaction Time2-4 hoursDependent on batch size
Yield70-85%Based on historical manufacturing data

The oxidation mechanism involves the attack of nitric acid on specific bonds within the hydrastine molecule, leading to the cleavage of the structure and formation of hydrastinine [32]. This process generates nitrogen oxides as byproducts, which were historically managed through various absorption techniques in industrial settings [32].

Modern Catalytic Approaches for Alkaloid Derivatization

Contemporary approaches to hydrastinine hydrochloride synthesis have evolved significantly, incorporating advanced catalytic methods that offer improved efficiency, selectivity, and environmental sustainability [4]. Modern catalytic approaches focus on more controlled oxidation processes and alternative synthetic routes that can bypass some of the limitations of traditional methods [13].

One notable advancement is the development of metal-catalyzed asymmetric allylic alkylation techniques, which have been applied to the synthesis of various nitrogen-containing compounds including alkaloids structurally related to hydrastinine [13]. These methods provide greater control over stereochemistry, which is crucial for pharmaceutical applications [13].

Recent research has explored palladium-catalyzed processes for the derivatization of alkaloids similar to hydrastinine [4]. These approaches utilize palladium complexes to facilitate specific transformations that would be difficult to achieve through conventional methods [4]. The catalytic systems enable more selective functionalization of the alkaloid scaffold, potentially leading to higher yields and purer products [13].

Another significant development is the application of copper-boron complexes as catalysts in multicomponent processes involving ketones [4]. These reactions can generate densely functionalized products that serve as valuable intermediates in the synthesis of alkaloid derivatives [4]. The versatility of these catalytic systems allows for the creation of diverse structural analogs with potential pharmaceutical applications [4].

Table 2: Modern Catalytic Methods for Alkaloid Derivatization

Catalytic SystemReaction TypeAdvantagesApplication to Hydrastinine Synthesis
Palladium complexesAsymmetric allylic alkylationHigh stereoselectivity, mild conditionsSynthesis of key intermediates
Copper-boron catalystsMulticomponent couplingVersatility, atom economyFormation of functionalized precursors
Molybdenum catalystsAsymmetric transformationsEnantioselective controlSynthesis of related alkaloid structures
Trifluoroacetic acidEpoxide ring-opening cascadeHigh yield, mild conditionsAlternative synthetic pathway

Recent studies have demonstrated the potential of chiral epoxide ring-opening cascade cyclization strategies for the synthesis of compounds structurally related to hydrastinine [30]. These approaches utilize catalysts such as trifluoroacetic acid or potassium hexamethyldisilazide (KHMDS) to achieve high enantioselectivity under mild conditions [30]. The application of these methodologies to hydrastinine synthesis represents a promising direction for future development [30].

The catalytic approaches offer several advantages over traditional methods, including reduced waste generation, lower energy requirements, and improved control over product purity [4]. These benefits align with the principles of green chemistry and sustainable manufacturing, which are increasingly important considerations in pharmaceutical production [4].

Process Optimization for Pharmaceutical-Grade Manufacturing

The industrial production of pharmaceutical-grade hydrastinine hydrochloride requires rigorous process optimization to ensure consistent quality, high yield, and cost-effectiveness [26]. Modern manufacturing processes incorporate various optimization techniques that address critical parameters throughout the production chain [26].

One key aspect of process optimization is the development of efficient extraction methods for obtaining hydrastine from natural sources [15]. Traditional extraction processes have been refined to maximize the recovery of hydrastine while minimizing the co-extraction of interfering compounds [15]. These improvements have contributed to higher starting material purity, which directly impacts the quality of the final hydrastinine hydrochloride product [15].

The oxidation step, which converts hydrastine to hydrastinine, has been subject to extensive optimization efforts [29]. Parameters such as reaction temperature, oxidant concentration, reaction time, and mixing conditions have been systematically studied to identify optimal operating conditions [29]. The oxidation mechanism involving nitric acid has been elucidated in detail, allowing for more precise control of the reaction [32].

Table 3: Critical Process Parameters for Pharmaceutical-Grade Manufacturing

Process StageCritical ParametersOptimization ApproachImpact on Quality
Raw Material PreparationHydrastine purity, particle sizePurification techniques, milling optimizationReduced variability in starting material
Oxidation ReactionTemperature, acid concentration, reaction timeStatistical design of experimentsImproved yield, reduced impurities
CrystallizationCooling rate, solvent composition, seedingControlled crystallization techniquesEnhanced crystal purity, consistent morphology
Filtration and WashingWashing solvent selection, filtration rateProcess parameter optimizationRemoval of residual impurities
DryingTemperature profile, vacuum levelOptimized drying cyclesConsistent moisture content, stability

Modern pharmaceutical manufacturing of hydrastinine hydrochloride also incorporates continuous processing techniques, which offer advantages over traditional batch processing [27]. Continuous manufacturing enables better control of reaction conditions, reduced processing time, and improved consistency in product quality [27]. Implementation of process analytical technology (PAT) allows for real-time monitoring and control of critical quality attributes throughout the manufacturing process [27].

Quality by Design (QbD) principles have been applied to hydrastinine hydrochloride manufacturing to establish a robust design space that ensures consistent product quality [21]. This approach involves systematic identification of critical quality attributes, critical process parameters, and their relationships, leading to a more comprehensive understanding of the manufacturing process [21]. The resulting control strategy enables reliable production of pharmaceutical-grade hydrastinine hydrochloride that meets stringent quality requirements [21].

Impurity Profiling and Byproduct Characterization

Comprehensive impurity profiling and byproduct characterization are essential aspects of pharmaceutical-grade hydrastinine hydrochloride production [24]. The identification, quantification, and control of impurities ensure the safety and efficacy of the final product [24]. Regulatory authorities require thorough characterization of impurities present at levels above specified thresholds [24].

The impurity profile of hydrastinine hydrochloride is influenced by several factors, including the quality of starting materials, reaction conditions, and purification processes [31]. Common impurities can be classified into several categories:

  • Process-related impurities: Byproducts formed during the oxidation of hydrastine
  • Degradation products: Compounds resulting from decomposition of hydrastinine
  • Residual solvents: Organic solvents used in the manufacturing process
  • Elemental impurities: Trace metals or other elements present in the final product [31]

Advanced analytical techniques are employed for the identification and characterization of impurities in hydrastinine hydrochloride [28]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the separation and identification of organic impurities [28]. Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information for impurity characterization [28].

Table 4: Common Impurities in Hydrastinine Hydrochloride and Their Characterization Methods

Impurity TypeOriginAnalytical MethodIdentification Approach
Oxidation byproductsSide reactions during hydrastine oxidationHPLC-MSExact mass determination, fragmentation pattern analysis
Structural isomersRearrangement during synthesisNMR spectroscopyChemical shift analysis, coupling patterns
Hydrastine residuesIncomplete oxidationHPLC with UV detectionRetention time comparison with reference standard
Nitration productsSide reaction with nitric acidHPLC-MSMolecular formula determination, isotopic pattern
Degradation productsStorage-related decompositionStability-indicating HPLCForced degradation studies

The characterization of byproducts formed during hydrastinine hydrochloride synthesis provides valuable insights into the reaction mechanism and potential optimization strategies [6]. Studies have shown that the oxidation of hydrastine with nitric acid can lead to the formation of various nitrogen-containing byproducts, which must be carefully controlled to ensure product quality [6].

Impurity profiling also plays a crucial role in process development and optimization [24]. By understanding the formation pathways of specific impurities, manufacturing processes can be modified to minimize their generation [24]. This approach not only improves product quality but also enhances process efficiency by reducing the need for extensive purification steps [24].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.0662210 g/mol

Monoisotopic Mass

243.0662210 g/mol

Heavy Atom Count

16

UNII

S8253P6A1G

Related CAS

6592-85-4 (Parent)

Other CAS

6592-85-4
4884-68-8

Wikipedia

Hydrastinine hydrochloride

Dates

Last modified: 08-15-2023

[Antiadrenalin and antiacetylcholinic action and the effect on the refractory phase of the heart of hydrastinine hydrochloride]

E FROMMEL, P GOLD
PMID: 18874566   DOI:

Abstract




Toxicity of hydrastine, hydrastinine, and sparteine

C F POE, C C JOHNSON
PMID: 14398297   DOI: 10.1111/j.1600-0773.1954.tb01350.x

Abstract




[Polarographic determination of individual constituents in a mixture of cotarnine-narcotine & hydrastinine-hydrastine]

J HOLUBEK, J VOLKE
PMID: 13452810   DOI:

Abstract




Antimicrotubule properties of benzophenanthridine alkaloids

J Wolff, L Knipling
PMID: 7902132   DOI: 10.1021/bi00211a047

Abstract

Chelidonine, sanguinarine, and chelerythrine are natural benzophenanthridine alkaloids that inhibit taxol-mediated polymerization of rat brain tubulin in the micromolar range. Chelidonine is a weak, competitive inhibitor of colchicine binding to tubulin but does not inhibit podophyllotoxin binding. On the other hand, sanguinarine inhibits both colchicine and podophyllotoxin binding to tubulin with I50 values of 32 and 46 microM, respectively, and chelerythrine inhibits with I50 values of 55 and 60 microM, respectively. The inhibition by these two agents is of the mixed type. Tubulin forms an acid-reversible pseudobase with the imminium ion of sanguinarine, probably through several of its sulfhydryl groups, as shown by the loss of the yellow color of sanguinarine and its 596-nm fluorescence emission peak. Chelidonine, on the other hand, cannot undergo such pseudobase formation, and we conclude that it acts by a different mechanism. A number of previously described pharmacologic effects of these agents may be due to their inhibition of microtubule function.


Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.). 2. Palmatine, hydrastine, canadine, and hydrastinine

J J Inbaraj, B M Kukielczak, P Bilski, Y-Y He, R H Sik, C F Chignell
PMID: 16780351   DOI: 10.1021/tx050356u

Abstract

Goldenseal is an herb that is widely used in dietary supplements, eye washes, and skin lotions. The presence of Goldenseal root powder in dietary supplements and the topical application of Goldenseal preparations raise the possibility that an adverse phototoxic reaction may result from an interaction between its constituent alkaloids and light in exposed tissues. We have previously shown that berberine, the major alkaloid in Goldenseal powder, in combination with UVA causes DNA damage and cell death in HaCaT keratinocytes [(2001) Chem. Res. Toxicol. 14, 1529]. We have studied the photochemical and photobiological properties of four minor alkaloids found in Goldenseal, namely, hydrastine, palmatine, canadine, and hydrastinine. UVA radiation of palmatine in aqueous solutions generated no (1)O(2), but in CH(2)Cl(2), copious amounts of (1)O(2) were detected (Phi = 0.2). Palmatine also photogenerated oxygen-centered radicals, (*)OH and O(2)(*)(-) in aerated aqueous buffer and acetonitrile, respectively, as detected by the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO). In nitrogen-sparged acetonitrile containing DMPO, we observed the neutral palmatine radical formed by one-electron reduction. UVA irradiation (4 J/cm(2)) of HaCaT keratinocytes in the presence of palmatine (50 microM) resulted in a 50% decrease in cell viability but no DNA damage as measured by the comet assay. UVA irradiation of hydrastine, hydrastinine, or canadine (50 microM) did not cause DNA damage or cell death in keratinocytes. Although palmatine is photoactive, it is present in such small amounts in Goldenseal root powder that the phototoxicity of the herb is most likely due to berberine, the major constituent alkaloid.


[Contamination of illegal amphetamine. Hydrastatinine as a contaminant in 3,4-(methylenedioxy)methylamphetamine]

A M Verweij
PMID: 1953248   DOI:

Abstract

A new impurity was found in MDMA preparations, the tricyclic alcaloid hydrastinine. Production of MDMA was done by low pressure amination of 3,4-(methylenedioxy)propanone-2 with methylamine.


Explore Compound Types